2-[(2-Fluorophenyl)methylsulfanyl]aniline
Description
2-[(2-Fluorophenyl)methylsulfanyl]aniline is a fluorinated aromatic compound featuring an aniline backbone substituted with a methylsulfanyl group linked to a 2-fluorophenyl ring. This structure combines electron-withdrawing (fluorine) and sulfur-containing groups, making it a versatile intermediate in organic synthesis, particularly in coordination chemistry and pharmaceutical research. Its molecular weight, calculated as $ C{13}H{12}FNS $, is 233.31 g/mol.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBBNGIGYOUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403260 | |
| Record name | 2-[(2-fluorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710966-54-4 | |
| Record name | 2-[(2-fluorophenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methylsulfanyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-[(2-fluorophenyl)methylsulfanyl]thiourea, which is then hydrolyzed to yield the desired aniline compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential anticancer agent with activity against cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]aniline in biological systems involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Routes : Fluorinated anilines are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]aniline is prepared using halogenated precursors under acidic conditions .
- Biological Activity : Fluorine and sulfur groups enhance bioavailability and target binding in pharmaceuticals. The trifluoroethyl analogue’s stability makes it suitable for prolonged agrochemical applications .
Biological Activity
2-[(2-Fluorophenyl)methylsulfanyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈FNS
- Molecular Weight : 185.23 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reaction of 2-fluorobenzyl chloride with thiourea to form 2-[(2-fluorophenyl)methylsulfanyl]thiourea.
- Hydrolysis of the thiourea to yield the desired aniline compound.
- Solvents : Commonly used solvents include ethanol or methanol, often requiring heating for optimal reaction conditions .
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, potentially leading to reduced tumor growth.
- Antimicrobial Properties : It has been investigated for its ability to inhibit bacterial growth through mechanisms that are not yet fully understood but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For example:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
- Case Study Example : In a study involving breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at low concentrations .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties:
- Bacterial Inhibition : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics.
- Mechanistic Insights : Preliminary investigations suggest that the compound may interfere with bacterial protein synthesis or cell division processes .
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
